A Comprehensive Technical Guide to 4-nitro-1H-1,2,3-benzotriazole: Properties, Synthesis, and Handling
A Comprehensive Technical Guide to 4-nitro-1H-1,2,3-benzotriazole: Properties, Synthesis, and Handling
Abstract: This technical guide provides an in-depth examination of 4-nitro-1H-1,2,3-benzotriazole, a key heterocyclic compound utilized across various scientific disciplines. Targeted at researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physical, chemical, and spectroscopic properties. We delve into its structural characteristics, reactivity, and established synthesis protocols, explaining the rationale behind experimental methodologies. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The information is grounded in authoritative sources to uphold scientific integrity and provide a reliable resource for advanced chemical applications.
Chemical Identity and Molecular Structure
4-nitro-1H-1,2,3-benzotriazole is a derivative of benzotriazole, featuring a nitro group (-NO₂) substituted on the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties and reactivity compared to the parent compound.
1.1. Identifiers A consistent and accurate identification of a chemical compound is paramount for research and regulatory purposes.
| Identifier | Value |
| CAS Number | 6299-39-4[1][2][3] |
| Molecular Formula | C₆H₄N₄O₂[1][3][4] |
| IUPAC Name | 4-nitro-1H-1,2,3-benzotriazole[2] |
| Molecular Weight | 164.12 g/mol [1][4] |
| InChI Key | UTMDJGPRCLQPBT-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1=CC2=NNN=C2C(=C1)[O-][1] |
1.2. Molecular Structure and Tautomerism Benzotriazole exists in two primary tautomeric forms, the 1H- and 2H- forms, with the 1H- tautomer being predominant.[5] The introduction of the nitro group at the 4-position maintains this tautomeric potential. The structure is a fusion of a benzene ring and a 1,2,3-triazole ring.
Caption: Workflow for the synthesis of 4-nitro-1H-1,2,3-benzotriazole.
5.2. Step-by-Step Methodology
-
Dissolution: Dissolve benzotriazole (2 g, 16.8 mmol) in concentrated sulfuric acid (70 mL) in a flask. [6]Causality: Sulfuric acid serves as both the solvent and the protonating agent, which activates the nitrating species.
-
Cooling: Cool the solution to 0 °C using an ice bath. [6]Causality: This step is critical to control the exothermic nature of the nitration reaction and to minimize the formation of unwanted byproducts.
-
Addition of Nitrating Agent: Add potassium nitrate (3.44 g, 34 mmol) to the solution in small portions over 30 minutes, ensuring the temperature remains low. [6]Causality: Potassium nitrate in sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. A slow, portion-wise addition prevents a dangerous temperature spike.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours. [6]Causality: Gentle heating provides the necessary activation energy to drive the reaction to completion.
-
Work-up and Isolation: Cool the mixture to room temperature and then slowly pour it into a beaker of ice water. A yellow precipitate will form. [6]Causality: The product is insoluble in water, causing it to precipitate out upon quenching the acidic reaction mixture.
-
Purification: Collect the precipitate by filtration. Wash the solid extensively with water until the filtrate is neutral (pH 7). [6]Causality: Washing removes residual acid and any water-soluble impurities.
-
Drying: Dry the purified solid to obtain 4-nitro-1H-1,2,3-benzotriazole as a yellow powder. [6]
Safety and Handling
Due to its potential hazards, 4-nitro-1H-1,2,3-benzotriazole must be handled with appropriate care.
6.1. GHS Hazard Classification
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [1][2] |
| Germ Cell Mutagenicity | H340: May cause genetic defects | [1][2] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | [1][2] |
Signal Word: Danger [1][2] 6.2. Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [7]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [2][4]Keep away from strong oxidizing agents.
Applications
4-nitro-1H-1,2,3-benzotriazole is not an end-product but a valuable intermediate. Its primary applications include:
-
Organic Synthesis: As a precursor for synthesizing more complex heterocyclic systems, particularly substituted benzotriazoles used in pharmaceuticals and agrochemicals. [4]* Energetic Materials: The high nitrogen content and the presence of the nitro group make it a building block for developing energetic materials. [4][8]* Coordination Chemistry: It is used as a ligand precursor for creating metal complexes with potential applications in catalysis and materials science. [4]
References
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzotriazole. PubChem Compound Database. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-Nitro-1H-benzotriazole. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Nitro-1H-1,2,3-benzotriazole. Available at: [Link]
-
SIELC Technologies. (2018). 4-Nitro-1H-benzotriazole. Available at: [Link]
-
ResearchGate. (2019). Controlled Synthesis of Electron Deficient Nitro-1H-benzotriazoles. Available at: [Link]
-
CPAChem. (2023). Safety data sheet - 1H-Benzotriazole. Available at: [Link]
- Google Patents. (2018). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole.
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 4-Nitrobenzotriazole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Benzotriazole. Available at: [Link]
Sources
- 1. 4-Nitrobenzotriazole | C6H4N4O2 | CID 80533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1H-1,2,3-benzotriazole | 6299-39-4 [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 4. 4-Nitro-1H-1,2,3-benzotriazole [myskinrecipes.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. 4-NITRO-1H-1,2,3-BENZOTRIAZOLE | 6299-39-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
